molecular formula C13H8Cl3N B11951195 3-Chloro-N-(3,4-dichlorobenzylidene)aniline CAS No. 63462-30-6

3-Chloro-N-(3,4-dichlorobenzylidene)aniline

Cat. No.: B11951195
CAS No.: 63462-30-6
M. Wt: 284.6 g/mol
InChI Key: LUEKZSHAWOLORM-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,4-dichlorobenzylidene)aniline is an organic compound with the molecular formula C13H8Cl3N. It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a chlorinated benzylidene group attached to an aniline moiety, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3,4-dichlorobenzylidene)aniline typically involves the condensation reaction between 3-chloroaniline and 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3,4-dichlorobenzylidene)aniline involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(3,4-dichlorobenzylidene)aniline is unique due to the presence of three chlorine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate for synthesizing more complex molecules .

Properties

CAS No.

63462-30-6

Molecular Formula

C13H8Cl3N

Molecular Weight

284.6 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C13H8Cl3N/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-8H

InChI Key

LUEKZSHAWOLORM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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